N-(4-Nitrophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
N-(4-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea: is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a nitrophenyl group and a trifluoromethyl-substituted thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-nitrophenyl isocyanate with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or column chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the thiadiazole ring under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-(4-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. The nitrophenyl group and the thiadiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea: Similar structure but with a thiourea group.
N-(4-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate: Similar structure but with a carbamate group.
Uniqueness
N-(4-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the combination of its nitrophenyl and trifluoromethyl-substituted thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61538-03-2 |
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Molecular Formula |
C10H6F3N5O3S |
Molecular Weight |
333.25 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C10H6F3N5O3S/c11-10(12,13)7-16-17-9(22-7)15-8(19)14-5-1-3-6(4-2-5)18(20)21/h1-4H,(H2,14,15,17,19) |
InChI Key |
UISVEFYQCQVJJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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